Sofosbuvir impurity M
Overview
Description
Sofosbuvir impurity M is a process-related impurity found in the synthesis of sofosbuvir, a nucleotide analog used as a direct-acting antiviral agent for the treatment of hepatitis C virus (HCV) infections. This compound is formed during the manufacturing process and needs to be controlled to ensure the purity and efficacy of the final pharmaceutical product.
Scientific Research Applications
Sofosbuvir impurity M has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biological targets.
Industry: Utilized in quality control processes to ensure the purity and safety of sofosbuvir products.
Mechanism of Action
Safety and Hazards
Sofosbuvir impurity M is harmful and has the signal word 'Warning’ . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The development and validation of RP HPLC method for the estimation of Sofosbuvir and its process-related impurity in bulk and pharmaceutical dosage forms has been proposed . This method is simple, specific, precise, and accurate, and can be successfully applied for routine analysis of Sofosbuvir and related phosphoryl impurity in bulk and pharmaceutical dosage forms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sofosbuvir impurity M involves several steps, including nucleoside synthesis, fluorination, and regio- and stereoselective phosphoramidation. The chromatographic separation of sofosbuvir and its impurities is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) with specific mobile phases and detection methods .
Industrial Production Methods
In industrial settings, the production of sofosbuvir and its impurities, including impurity M, involves large-scale chemical synthesis with stringent quality control measures. The process includes the use of various reagents and solvents, such as trifluoroacetic acid, acetonitrile, and ammonium acetate buffer, to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
Sofosbuvir impurity M undergoes several types of chemical reactions, including:
Oxidation: Exposure to oxidative conditions can lead to the formation of degradation products.
Reduction: Reduction reactions can alter the chemical structure of the impurity.
Substitution: Nucleophilic substitution reactions can occur, leading to different structural analogs.
Common Reagents and Conditions
Common reagents used in the analysis and synthesis of this compound include trifluoroacetic acid, acetonitrile, and ammonium acetate buffer. The reactions are typically carried out under controlled conditions, such as specific pH levels, temperatures, and solvent compositions .
Major Products Formed
The major products formed from the reactions of this compound include various degradation products and structural analogs, which are characterized using techniques such as mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy .
Comparison with Similar Compounds
Sofosbuvir impurity M can be compared with other process-related impurities and degradation products of sofosbuvir, such as:
Phosphoryl impurity: Another process-related impurity that is formed during the synthesis of sofosbuvir.
PSI-6206: A uridine metabolite of sofosbuvir that is a potent inhibitor of the HCV NS5B polymerase.
PSI-6130: A cytidine nucleoside analog that is a precursor in the synthesis of sofosbuvir.
This compound is unique in its specific formation pathway and structural characteristics, which distinguish it from other related compounds.
Properties
CAS No. |
2095551-10-1 |
---|---|
Molecular Formula |
C₂₂H₃₀N₃O₁₀P |
Molecular Weight |
527.46 |
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H30N3O10P/c1-13(2)33-19(28)14(3)24-36(31,35-15-8-6-5-7-9-15)32-12-16-18(27)22(4,30)20(34-16)25-11-10-17(26)23-21(25)29/h5-11,13-14,16,18,20,27,30H,12H2,1-4H3,(H,24,31)(H,23,26,29)/t14-,16+,18+,20+,22-,36-/m0/s1 |
InChI Key |
WAKQLZVLNOKKHE-BFQGEBBDSA-N |
SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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